molecular formula C11H14N2O B1281457 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 81885-67-8

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B1281457
CAS RN: 81885-67-8
M. Wt: 190.24 g/mol
InChI Key: XWVFMJLNNGXNSG-UHFFFAOYSA-N
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Patent
US04321254

Procedure details

A mixture of 2.5 g. (16.8 mmol) 7-amino-1,2,3,4-tetrahydroisoquinoline, 30 ml. ethyl acetate and 2 ml. isopropenyl acetate was refluxed for approximately 16 hours and was then concentrated to dryness at reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline with a melting point of 98°-100° C.
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1.[C:12](OC(C)=C)(=[O:14])[CH3:13]>C(OCC)(=O)C>[C:12]([N:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH2:9]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
16.8 mmol
Type
reactant
Smiles
NC1=CC=C2CCNCC2=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.5 g
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=CC(=CC=C2CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.